molecular formula C7H14O B2656061 5-Methylhex-2-en-1-ol CAS No. 1589-35-1

5-Methylhex-2-en-1-ol

Cat. No.: B2656061
CAS No.: 1589-35-1
M. Wt: 114.188
InChI Key: RISNXWHRJFCCNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylhex-2-en-1-ol is an organic compound with the molecular formula C7H14O and a molecular weight of 114.188 g/mol . Its CAS registry number is 95979-32-1 . This compound is an unsaturated alcohol, characterized by a hydroxyl group and a double bond in its structure, as represented by the canonical SMILES CC(C)CC=CCO . This structure provides two key functional groups, making it a potential intermediate or building block in various organic synthesis pathways. The compound has a computed LogP value of 1.6, indicating moderate hydrophobicity . Suppliers report that this product has achieved commercial mass production, ensuring its availability for research and development purposes . It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the safety data sheet (SDS) and conduct their own safety assessments prior to handling.

Properties

IUPAC Name

(E)-5-methylhex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h3-4,7-8H,5-6H2,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISNXWHRJFCCNQ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C=C/CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylhex-2-en-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 5-methylhex-2-en-1-al with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, 5-Methylhex-2-en-1-ol can be produced through catalytic hydrogenation of 5-methylhex-2-en-1-al. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the aldehyde to the alcohol.

Chemical Reactions Analysis

Types of Reactions

5-Methylhex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5-methylhex-2-en-1-al using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Further reduction of 5-Methylhex-2-en-1-ol can yield 5-methylhexane-1-ol using strong reducing agents like LiAlH4.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 5-methylhex-2-en-1-yl chloride.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) in acidic medium.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.

    Substitution: SOCl2, phosphorus tribromide (PBr3), and tosyl chloride (TsCl).

Major Products Formed

    Oxidation: 5-Methylhex-2-en-1-al

    Reduction: 5-Methylhexane-1-ol

    Substitution: 5-Methylhex-2-en-1-yl chloride

Scientific Research Applications

5-Methylhex-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: 5-Methylhex-2-en-1-ol is used in the production of flavors, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Methylhex-2-en-1-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 5-Methylhex-2-en-1-ol and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical State Primary Applications
5-Methylhex-2-en-1-ol C₇H₁₂O 112.17 Primary alcohol, conjugated alkene Colorless oil Lipid synthesis, natural products
2-Methyl-5-hexen-2-ol C₇H₁₄O 114.19 Tertiary alcohol, isolated alkene Liquid (NIST data) Fragrances, organic synthesis
5-(Dimethylamino)pent-2-en-1-ol C₇H₁₅NO 129.20 Primary alcohol, dimethylamino group Yellow liquid Pharmaceuticals, material science
2-(3-Methoxy-4-methylphenyl)-6-methylhept-5-en-2-ol C₁₆H₂₂O₂ 246.34 Tertiary alcohol, aromatic methoxy Not specified Synthetic intermediates

Research Findings and Distinguishing Features

  • Steric and Electronic Effects : The methyl branch in 5-Methylhex-2-en-1-ol introduces steric hindrance near the double bond, moderating electrophilic addition compared to linear analogs. In contrast, 2-Methyl-5-hexen-2-ol’s tertiary alcohol resists oxidation but is prone to acid-catalyzed rearrangements .
  • Biological Activity: 5-(Dimethylamino)pent-2-en-1-ol’s amino group enhances interaction with biological targets, unlike the purely hydrocarbon-based analogs. This property is exploited in antimicrobial and anticancer agent development .

Biological Activity

5-Methylhex-2-en-1-ol, a compound with the chemical formula C7_7H14_{14}O, is gaining attention in various fields of biological research due to its potential antimicrobial and antioxidant properties. This article explores the biological activities of this compound, including its mechanisms of action, applications in medicine and industry, and relevant research findings.

5-Methylhex-2-en-1-ol is an unsaturated alcohol that can participate in hydrogen bonding and other intermolecular interactions due to its hydroxyl group. Its biological activity is attributed to its ability to interact with various enzymes and receptors in biological systems, influencing several biochemical pathways. The specific molecular targets may vary depending on the context of its application, such as in antimicrobial or antioxidant roles.

Antimicrobial Activity

Recent studies have indicated that 5-Methylhex-2-en-1-ol exhibits significant antimicrobial properties. In vitro tests have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness as an antimicrobial agent is likely due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Table 1: Antimicrobial Activity of 5-Methylhex-2-en-1-ol

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Salmonella enterica0.75 mg/mL

Antioxidant Properties

In addition to its antimicrobial effects, 5-Methylhex-2-en-1-ol has been studied for its antioxidant properties. The compound demonstrates the ability to scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases.

Case Study: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of 5-Methylhex-2-en-1-ol using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity:

Concentration (mg/mL)% Inhibition
0.545%
1.062%
2.078%

These findings highlight the potential of 5-Methylhex-2-en-1-ol as a natural antioxidant agent that could be utilized in food preservation and therapeutic applications .

Applications in Medicine and Industry

Pharmaceutical Applications : Ongoing research is exploring the use of 5-Methylhex-2-en-1-ol as a precursor for drug synthesis due to its unique structural properties that allow for further chemical modifications.

Industrial Uses : The compound is also employed in the production of flavors and fragrances, contributing to its economic significance in the chemical industry .

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